molecular formula HCN<br>CHN B1206473 Hydrogen cyanide CAS No. 74-90-8

Hydrogen cyanide

Cat. No.: B1206473
CAS No.: 74-90-8
M. Wt: 27.025 g/mol
InChI Key: LELOWRISYMNNSU-UHFFFAOYSA-N
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Description

Hydrogen Cyanide is a highly toxic conjugate acid of a cyanide that is used as a chemical weapon agent. It is characterized as a colorless gas or liquid with a strong pungent odor that causes irritation of the eyes and respiratory tract, as well as toxic systemic effects.
This compound is a colorless or pale-blue liquid (hydrocyanic acid);  at higher temperatures, it is a colorless gas. This compound is very volatile, producing potentially lethal concentrations at room temperature. The vapor is flammable and potentially explosive. This compound has a faint, bitter almond odor and a bitter, burning taste. It is soluble in water and is often used as a 96% aqueous solution.
This compound, anhydrous, stabilized (absorbed) appears as a clear colorless liquid with a faint odor of bitter almonds that is absorbed in a porous inert material. Absorption slows evolution of vapors. Vapors slightly lighter than air. Deadly poison by all routes (absorption through skin of liquid, inhalation of vapors, etc). Prolonged exposure of closed containers to heat may cause violent rupture and rocketing. Rate of onset: Immediate Persistence: Minutes Odor threshold: 1-5 ppm Source/use/other hazard: War gas, pesticide, Herbicide;  other industries;  Weak acid except in water or mucous membranes - then corrosive/training.

Scientific Research Applications

Industrial Applications

1. Chemical Manufacturing

Hydrogen cyanide serves as a precursor for several important chemicals:

  • Sodium Cyanide and Potassium Cyanide : These compounds are primarily used in gold and silver mining for ore extraction through cyanidation processes. Sodium cyanide is also utilized in electroplating to enhance the durability and conductivity of metals .
  • Adiponitrile : HCN is used in the production of adiponitrile, which is a key intermediate in the synthesis of Nylon-6,6. The hydrocyanation of butadiene with this compound leads to this compound, which is essential for producing various synthetic fibers and plastics .
  • Acrylates and Methacrylates : HCN is involved in the production of acrylic plastics through acetone cyanohydrin, which is derived from HCN. This application accounts for a significant portion of HCN usage .

2. Fumigation

This compound is employed as a fumigant in agricultural settings and food production facilities. It effectively controls pest insects while minimizing environmental impact compared to other fumigants like sulfuryl fluoride and methyl bromide . The application methods typically involve sealed environments to ensure effective pest control.

Environmental Applications

1. Sensing and Detection

Recent advancements have led to the development of sensors that detect this compound vapors in real-time. For instance, portable ion mobility spectrometers can quantify HCN concentrations quickly, making them valuable tools for monitoring environmental pollutants . This capability is crucial for ensuring safety in industrial settings where HCN exposure may occur.

2. Bioremediation

Research indicates that certain bacteria can produce this compound as part of their metabolic processes, potentially aiding in the transformation of mercury compounds in contaminated environments. These bacteria may use HCN to inhibit non-producing competitors, thereby playing a role in bioremediation strategies .

Case Studies

Study Application Findings
Horvat et al. (2015)Mercury TransformationIdentified HCN-producing bacteria that facilitate mercury transformation in contaminated sites .
Toxicological Review (EPA)Industrial UseDetailed the applications of HCN in electroplating, mining, and chemical synthesis, emphasizing its role as a reagent .
NCBI ReportFumigation PracticesDiscussed the effectiveness of HCN as a fumigant across various agricultural applications while highlighting safety measures .

Q & A

Basic Research Questions

Q. How is hydrogen cyanide used as a tracer for dense molecular gas in star-forming regions?

HCN’s rotational transitions (e.g., J=1→0, J=3→2) are sensitive to high-density environments (~10⁴–10⁶ cm⁻³), making it ideal for probing dense molecular clouds. Its hyperfine structure, caused by nitrogen’s nuclear quadrupole moment, allows estimation of optical depth and excitation temperatures via relative line intensities under local thermodynamic equilibrium (LTE) assumptions. Deviations from LTE ratios (e.g., 1:5:3 for J=3→2) indicate non-equilibrium conditions, such as radiative trapping or collisional effects .

Q. What experimental approaches determine the optical depth of HCN in interstellar clouds?

Optical depth is derived by comparing observed hyperfine line ratios to LTE predictions. For example, in HCN J=1→0, the satellite-to-main line ratio (R02 = I(ΔF=1)/I(ΔF=0)) is analyzed. Ratios lower than theoretical values (e.g., 1:25:1 for unresolved lines) suggest high optical depth, while anomalies may require non-LTE radiative transfer models (e.g., RADEX) to account for line overlap or velocity gradients .

Q. What are standard field and laboratory methods for detecting HCN in environmental samples?

Field detection uses portable meters or colorimetric kits to measure free cyanide ions (CN⁻). Laboratory analysis via gas chromatography-mass spectrometry (GC-MS) or infrared spectroscopy quantifies total cyanide, including bound forms. The EPA’s Environmental Response Laboratory Network (ERLN) standardizes methods for complex matrices (e.g., soil, water), requiring site-specific sampling plans to address reactivity and volatility .

Q. How do researchers account for HCN’s hyperfine structure in column density calculations?

Hyperfine splitting is modeled using radiative transfer codes (e.g., LAMDA database) that integrate collisional rates, Einstein coefficients, and excitation conditions. Column densities are derived from integrated line intensities, corrected for beam dilution and optical depth effects. Anomalous line ratios (e.g., enhanced ΔF=0 components) may necessitate non-LTE treatments .

Q. What thermodynamic data are critical for modeling HCN’s behavior in astrochemical simulations?

Key parameters include standard formation enthalpy (ΔfH° = 135.1 kJ/mol), entropy (S° = 201.8 J/mol·K), and reaction thermochemistry (e.g., HCN + OH → CN + H₂O). NIST’s curated datasets provide phase-specific properties (gas, condensed) and ion energetics, essential for kinetic models of interstellar or planetary atmospheres .

Advanced Research Questions

Q. What methodologies analyze hyperfine line anomalies in HCN transitions within star-forming cores?

Observational studies (e.g., TRAO, JCMT) use Gaussian decomposition of blended hyperfine lines (e.g., J=1→0 in low-mass cores) to calculate intensity ratios (R02, R12). For high-mass cores with turbulent broadening, velocity-resolved fitting identifies line overlap effects. Statistical tools like χ² minimization compare observed ratios to LTE predictions, revealing anomalies linked to radiative transfer effects or kinematics .

Q. How do HCN hyperfine line ratios vary between low-mass and high-mass star-forming cores?

Low-mass cores (e.g., Taurus-Auriga) show suppressed satellite lines (R02 < 0.2) due to high optical depth and subthermal excitation. High-mass cores (e.g., G333) exhibit near-LTE ratios (1:5:3 for J=3→2) due to turbulence-driven line overlap. These differences inform dynamical models: low-mass cores favor static collapse, while high-mass cores suggest supersonic infall .

Q. How can spectroscopic detection of HCN in exoplanetary atmospheres constrain carbon-to-oxygen (C/O) ratios?

Hubble/WFC3 observations of 55 Cancri e detected HCN absorption at 1.4–1.6 μm, indicating a C/O ratio >1. Atmospheric models (e.g., VULCAN) simulate photochemical pathways, where HCN abundance peaks in carbon-rich, oxygen-poor environments. Future JWST/NIRSpec observations will validate these models by resolving HCN’s rotational-vibrational bands .

Q. What mechanisms explain discrepancies between HCN hyperfine ratios and thermal equilibrium predictions?

In prestellar cores, line overlap in higher-J transitions (e.g., J=3→2) causes radiative pumping, redistributing population among hyperfine states. Non-LTE models incorporating collisional rate uncertainties (e.g., HCN-H₂ collisions) and velocity gradients reconcile anomalies, showing that ΔF=0 components are enhanced in infalling regions .

Q. How do advanced radiative transfer models reconcile HCN J=3→2 anomalies with core collapse velocities?

Non-LTE codes (e.g., RADEX) simulate line profiles using density, temperature, and velocity gradients. For example, in L1544, asymmetric hyperfine line profiles match models with infall speeds of 0.1 km/s, while high-mass cores require additional turbulence (Δv > 2 km/s) to explain blended components .

Q. What role does HCN play in tracing nitrogen chemistry in protoplanetary disks?

ALMA observations of disks (e.g., TW Hydrae) detect HCN isotopologues (H¹³CN, HC¹⁵N), revealing N/H ratios via isotopic fractionation. Chemical models show HCN forms via gas-phase reactions (N + CH₂ → HCN + H) or ice-phase hydrogenation of CN, with disk temperature gradients regulating pathways .

Q. Data Contradiction Analysis

Q. How can conflicting interpretations of HCN hyperfine ratios in prestellar cores be resolved?

Studies report weak correlations between HCN anomalies and core density (e.g., Crapsi et al. 2005). Contradictions arise from differing beam sizes (misaligned density tracers) or unaccounted velocity fields. Resolving these requires interferometric maps (e.g., ALMA) to isolate core kinematics and compare HCN ratios with independent tracers (e.g., N₂H⁺) .

Q. Why do some high-mass cores exhibit LTE-like HCN ratios despite high turbulence?

Turbulence broadens hyperfine lines, reducing optical depth and masking anomalies. However, in G333, high-resolution spectra reveal residual non-LTE effects (e.g., R02 = 0.3 vs. LTE 0.2), attributed to small-scale velocity substructure. Combining HCN with optically thin tracers (e.g., C¹⁸O) isolates density-driven effects .

Q. Methodological Resources

  • Spectral Analysis Tools : Use CLASS/GILDAS for line fitting, CASSIS for LTE/non-LTE modeling .
  • Chemical Databases : NIST (thermochemistry), LAMDA (collisional rates) .
  • Observational Facilities : JCMT (submillimeter), ALMA (high-resolution kinematics) .

Properties

CAS No.

74-90-8

Molecular Formula

HCN
CHN

Molecular Weight

27.025 g/mol

IUPAC Name

formonitrile

InChI

InChI=1S/CHN/c1-2/h1H

InChI Key

LELOWRISYMNNSU-UHFFFAOYSA-N

SMILES

C#N

Canonical SMILES

C#N

boiling_point

78.1 °F at 760 mm Hg (EPA, 1998)
78 °F at 760 mm Hg (96%) (NIOSH, 2016)
25.6 °C
25.63 °C
26 °C
78°F (96%)

Color/Form

Colorless gas or liquid
Water-white liquid below 26.5 °C
Colorless or pale-blue liquid or gas (above 78 °F) ... [Note: Often used as a 96% solution in water]

density

0.699 (EPA, 1998)
0.69 (NIOSH, 2016)
0.6875 g/cu cm at 20 °C
Relative density (water = 1): 0.69 (liquid)
0.69

flash_point

0 °F (EPA, 1998)
0 °F (96%) (NIOSH, 2016)
0 °F (-18 °C) (Closed cup)
-18 °C c.c.
0°F (96%)

melting_point

7.9 °F (EPA, 1998)
7 °F (96%) (NIOSH, 2016)
-13.4 °C
-13.28 °C
-13 °C
7°F (96%)

Key on ui other cas no.

74-90-8

physical_description

Hydrocyanic acid, aqueous solution, with not more than 20% hydrogen cyanide is a clear colorless aqueous solution of a gas. Has a faint odor of almonds. Can evolve hydrogen cyanide gas, which is (barely) lighter than air. Flame can flash back to the source of a gas leak very easily. Lethal doses of gas may be inhaled. Lethal doses of cyanide can be absorbed from the solution through the skin.
Hydrocyanic acid, aqueous solutions, with more than 20% hydrogen cyanide is a clear colorless aqueous solution of a gas. Has an odor of almonds. Can evolve hydrogen cyanide gas, which is (barely) lighter than air. Flame can flash back to the source of a gas leak very easily. Lethal doses of gas may be inhaled. Lethal doses of cyanide can be absorbed from the solution through the skin.
Hydrocyanic acid, liquefied appears as a clear colorless liquid with a faint odor of bitter almonds. Boiling point 78°F. Density 5.7 lb / gal. Flash point 0°F. Evaporates easily (or boils) at room temperature. Vapors slightly lighter than air. Deadly poison by all routes (absorption through skin of liquid, inhalation of vapors, etc). Prolonged exposure of closed containers to heat may cause violent rupture and rocketing.
Hydrogen cyanide, anhydrous, stabilized appears as very volatile colorless or pale-blue liquid or gas (above 78°F) with a bitter, almond-like odor. Often used as a 96% solution in water. (NIOSH, 2016) A deadly human poison by all routes.
Hydrogen cyanide, anhydrous, stabilized (absorbed) appears as a clear colorless liquid with a faint odor of bitter almonds that is absorbed in a porous inert material. Absorption slows evolution of vapors. Vapors slightly lighter than air. Deadly poison by all routes (absorption through skin of liquid, inhalation of vapors, etc). Prolonged exposure of closed containers to heat may cause violent rupture and rocketing. Rate of onset: Immediate Persistence: Minutes Odor threshold: 1-5 ppm Source/use/other hazard: War gas, pesticide, Herbicide;  other industries;  Weak acid except in water or mucous membranes - then corrosive/training.
GasVapor;  GasVapor, Liquid;  Liquid
COLOURLESS GAS OR LIQUID WITH CHARACTERISTIC ODOUR.
Colorless or pale-blue liquid or gas (above 78°F) with a bitter, almond-like odor.
Colorless or pale-blue liquid or gas (above 78°F) with a bitter, almond-like odor. [Note: Often used as a 96% solution in water.]
Colorless or pale blue liquid below 78°F (25.6°C), colorless gas above 78°F (25.6°C).

Pictograms

Flammable; Acute Toxic; Environmental Hazard

shelf_life

Soln sensitive to light.
Anhydrous hydrogen cyanide is stable at or below room temperature if inhibited with acid (eg., 0.1% sulfuric acid).

solubility

Miscible (NIOSH, 2016)
37.00 M
Miscible with water
Miscible with ethanol, ethyl ether
Miscible with alcohol;  slightly soluble in ether
Solubility in water: miscible
Miscible

Synonyms

Acid, Hydrocyanic
Cyanide, Hydrogen
Hydrocyanic Acid
Hydrogen Cyanide
Zyklon B

vapor_density

0.901 (EPA, 1998) (Relative to Air)
0.932 (Air = 1)
Relative vapor density (air = 1): 0.94

vapor_pressure

630 mm Hg (EPA, 1998)
630 mm Hg (NIOSH, 2016)
741.82 mmHg
742 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 82.6
630 mmHg

Origin of Product

United States

Synthesis routes and methods I

Procedure details

MMP reaction product produced in the processes illustrated in FIGS. 1 to 8 may be used directly for the preparation of 4-(methylthio)butyronitrile without prior distillation for removal of either high boiling or low boiling impurities. This not only saves the capital and operating expense of providing distillation, but also avoids the yield losses inevitably resulting from the formation of additional high boilers in an MMP distillation column. 4-(Methylthio)butyronitrile (HMBN) may be produced by reaction of the NMP product with hydrogen cyanide. In turn, the HMBN can be converted to 2-hydroxy-4-methylthiobutanoic acid (HMBA) by hydrolysis with sulfuric or other mineral acid. Without distillation or other refining of either the MMP or the HMBN, the HMBN may be converted to HMBA which is suitable for use as an animal feed supplement serving as a source of methionine. MMP produced by the process of the invention may be converted to HMBN as described above, and the HMBN advantageously converted to HMBA by either the process described in guest et al. U.S. Pat. No. 4,524,077 or the process of Hernandez U.S. Pat. No. 4,912,257. In the process of the Ruest patent, HMBN is hydrolyzed in sulfuric acid, the HMBA product extracted from the hydrolyzate using a substantially water-immiscible solvent, and the extract steam distilled to produce an 85 to 90% by weight aqueous solution of HMBA. In the process of the Hernandez patent, the hydrolyzate is neutralized with ammonia, causing it to separate into two phases, the organic phase being evaporated to produce an 85 to 90% aqueous solution of HMBA.
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Synthesis routes and methods II

Procedure details

The inventors extensively studied to overcome these difficulties, and as a result the following were found: 2-amino-2-methylpropionitrile having an ammonia content of not more than 1.5% by weight can be obtained in a high yield by subjecting crude 2-amino-2-methylpropionitrile (which is obtained by the reaction between acetone cyanohydrin and ammonia, or acetone, hydrogen cyanide and ammonia, or acetone and ammonium cyanide, and contains impurities such as unreacted acetone, hydrogen cyanide and ammonia; water formed by the reaction; and other by-products) to distillation under reduced pressure under conditions such that the temperature of the heat transfer medium be 0° to 50° C. and the pressure be 400 mmHg or less, thereby distilling out a low-boiling fraction comprising ammonia; and 2,2'-azobis(2-methylpropionitrile) is obtained in a high yield by contacting the purified 2-amino-2-methylpropionitrile with an aqueous metal hypochlorite solution which is controlled to a pH of about 10 to 13.5, in an aqueous medium at a temperature of not more than about 30° C., the concentration of the hypochlorite being 5% by weight or less, based on the weight of the reaction mixture, thereby minimizing the decomposition of 2-amino-2-methylpropionitrile.
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Synthesis routes and methods III

Procedure details

A solution of 21 grams (0.75 mole) of hydrogen cyanide and 85 grams of dry toluene and 10 grams of 2,6-lutidine was prepared at ice bath temperatures. To the solution, 62.5 grams (0.25 mole) of 4,4'-diphenylmethane diisocyanate in 135 grams of dry toluene were added dropwise over a period of two hours. While keeping the temperature below 10° C., a solid began to come out of solution. The reaction solution was stirred an additional 30 minutes after completion of the addition. The product (76 grams) was collected on a filter. The product was purified by dissolving it in acetone and filtering the solution into petroleum ether. The pure product melted at 208° C. Analysis calculated for C17H12N4O2 : C, 67.10; H, 3.97; N, 18.41. Found: C, 66.98; H, 4.22; N, 18.20.
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135 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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